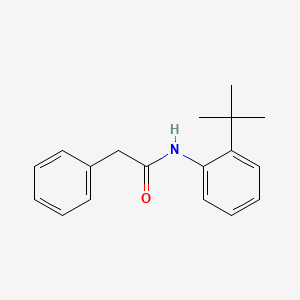

N-(2-tert-butylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQBMAKQTPVILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

N-(2-tert-butylphenyl)-2-phenylacetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes and receptors. For example, derivatives of this compound have been studied for their potential antibacterial properties, showing promising results against pathogens like Xanthomonas oryzae .

Therapeutic Properties

Research indicates that compounds related to this compound exhibit anti-inflammatory and analgesic effects. These properties make them candidates for developing new therapeutic agents aimed at treating pain and inflammation .

Biological Studies

Enzyme Activity Probes

In biochemical assays, this compound is utilized to study enzyme activities and protein interactions. Its ability to selectively bind to certain proteins allows researchers to elucidate mechanisms of action within biological pathways .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, modifications have led to compounds with enhanced efficacy against bacterial strains, making them potential leads for new antibacterial agents .

Materials Science

Novel Materials Development

The compound is explored for its potential in creating advanced materials with unique properties. This includes applications in polymers and coatings where its chemical structure can impart desirable characteristics such as thermal stability and mechanical strength .

Industrial Applications

Agrochemicals and Specialty Chemicals

this compound is also utilized in the development of agrochemicals and specialty chemicals. Its role as a building block in organic synthesis allows for the creation of more complex molecules used in various industrial applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as an intermediate in pharmaceuticals; potential anti-inflammatory and analgesic effects. |

| Biological Studies | Probes for enzyme activity; antimicrobial properties against various pathogens. |

| Materials Science | Development of polymers and coatings with enhanced properties. |

| Industrial Applications | Building block for agrochemicals and specialty chemical synthesis. |

Case Studies

- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized, including variations of this compound, which demonstrated effective antibacterial activity against Xanthomonas species, with specific derivatives showing lower EC50 values compared to existing treatments .

- Therapeutic Potential : Research on related compounds has highlighted their analgesic effects through modulation of pain pathways, suggesting that this compound could be further explored for pain management therapies .

- Material Properties : Investigations into the polymerization potential of this compound have shown that it can enhance the thermal stability and mechanical properties of resultant materials, indicating its utility in material science applications .

Comparison with Similar Compounds

Key Structural Features :

- N-(4-Nitrophenyl)-2-phenylacetamide : The electron-withdrawing nitro group at the para position increases reactivity in alkylation reactions, favoring interfacial mechanisms in phase-transfer catalysis .

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide: A benzoyl-substituted derivative with methoxy groups, synthesized as a precursor for tetrahydroisoquinolines. Its crystal structure was confirmed via X-ray diffraction, highlighting the role of substituents in molecular packing .

- N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Features a fluorophenoxy group, synthesized via bromoacetyl bromide and n-butylamine with 82% yield. The fluorine atom enhances lipophilicity and bioavailability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|---|

| N-(2-tert-butylphenyl)-2-phenylacetamide | C₁₈H₂₁NO | 267.37 | Data Not Available | - | 2-tert-butylphenyl |

| N-(4-Nitrophenyl)-2-phenylacetamide | C₁₄H₁₂N₂O₃ | 256.26 | Not Reported | 70–85 | 4-Nitrophenyl |

| N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | C₁₆H₂₂FNO₃ | 307.35 | 75 | 82 | Fluorophenoxy, n-butyl |

| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | C₂₆H₂₅NO₄ | 415.48 | Single-crystal data | - | Benzoyl, dimethoxyphenethyl |

| 2-(tert-butylamino)-N-(3-chlorophenyl)acetamide | C₁₂H₁₇ClN₂O | 240.73 | Not Reported | - | 3-Chlorophenyl, tert-butyl |

Notes:

Reactivity and Mechanistic Insights

Alkylation Reactions :

- N-(4-Nitrophenyl)-2-phenylacetamide reacts with benzyl chloride via interfacial mechanisms under phase-transfer conditions, contrasting with N-ethyl analogs that follow extraction pathways. This difference is attributed to the nitro group’s electron-withdrawing effects .

- Steric hindrance from the tert-butyl group in this compound may slow alkylation rates compared to less hindered analogs like N-phenyl-2-phenylacetamide .

Enzymatic Synthesis :

- N-(3-Oxopropyl)-2-phenylacetamide, a statin precursor, is synthesized via enzymatic oxidation of N-(3-hydroxypropyl)-2-phenylacetamide. This method highlights the role of biocatalysis in optimizing yields (75%) and reducing costs compared to traditional chemical routes .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-tert-butylphenyl)-2-phenylacetamide with high purity?

The synthesis typically involves acylation and coupling reactions. Key steps include:

- Precursor preparation : Reacting 2-tert-butylaniline with phenylacetyl chloride under controlled pH (acidic/basic) to form the acetamide backbone.

- Coupling optimization : Using coupling agents like carbodiimides in solvents such as dimethylformamide (DMF) at 50–60°C to enhance yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, addressing steric hindrance from the tert-butyl group .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm tert-butyl (δ 1.3–1.4 ppm for nine protons) and phenylacetamide backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₉H₂₃NO, theoretical 289.37 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. How can researchers design initial biological activity screens for this compound?

- Enzyme inhibition assays : Test against kinases or proteases, using fluorogenic substrates to measure IC₅₀ values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the tert-butyl group influence solubility, reactivity, and bioactivity compared to halogenated analogs?

- Solubility : The hydrophobic tert-butyl reduces aqueous solubility but improves lipid membrane penetration, critical for CNS-targeting drugs. Compare with fluorinated analogs (e.g., N-(2-fluorophenyl) derivatives), which show higher solubility but lower metabolic stability .

- Reactivity : Steric hindrance from tert-butyl slows nucleophilic substitution but stabilizes intermediates in multi-step syntheses .

- Bioactivity : Bulky substituents may enhance selectivity for hydrophobic binding pockets in enzymes, as seen in benzothiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across assay models?

- Dose-response validation : Replicate assays at varying concentrations (1–100 μM) to identify non-linear effects .

- Target profiling : Use proteomics (e.g., affinity chromatography, SPR) to confirm off-target interactions .

- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent results .

Q. How can computational modeling predict the binding mode of this compound?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2) to simulate tert-butyl interactions in hydrophobic pockets .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from analogs .

Q. What purification challenges arise from the tert-butyl group, and how are they addressed?

- Challenge : Steric hindrance reduces crystallization efficiency.

- Solutions :

- Use mixed solvents (e.g., ethanol/water) for recrystallization .

- Optimize HPLC gradients (acetonitrile/water with 0.1% TFA) for baseline separation .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Temperature control : Maintain <60°C to prevent tert-butyl group decomposition .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps, monitoring by TLC .

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener chemistry .

Q. What are the best practices for stability studies under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, analyze degradation via LC-MS .

- Light sensitivity : Store in amber vials if UV-Vis spectra show λmax <300 nm .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.